molecular formula C19H21N3O2S B3747595 N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide

N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide

Cat. No. B3747595
M. Wt: 355.5 g/mol
InChI Key: AAMOQZNQNIYGSE-UHFFFAOYSA-N
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Description

The compound “N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide” is a complex organic molecule. It contains several functional groups including a benzyl group, a cyano group, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced through a Friedel-Crafts alkylation, the cyano group through a Sandmeyer reaction, and the acetamide group through a nucleophilic acyl substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The cyano group would introduce polarity, and the thioether and acetamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the benzyl group could participate in electrophilic aromatic substitution reactions, and the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a cyano group would increase its polarity, potentially making it more soluble in polar solvents. The thioether group could participate in hydrogen bonding, influencing its boiling and melting points .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. The presence of several functional groups means it could potentially interact with a variety of biological targets .

Future Directions

The study and application of this compound could go in many directions, depending on its properties and reactivity. It could be studied further to better understand its chemical behavior, or it could be used as a starting point for the synthesis of other complex molecules .

properties

IUPAC Name

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14-9-16(12-24-3)17(10-20)19(21-14)25-13-18(23)22(2)11-15-7-5-4-6-8-15/h4-9H,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMOQZNQNIYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)N(C)CC2=CC=CC=C2)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide
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N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide
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N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide
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N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide
Reactant of Route 5
N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide

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